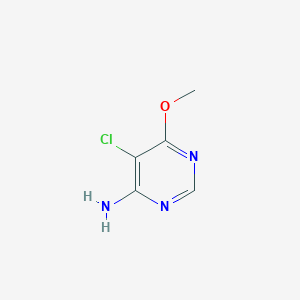

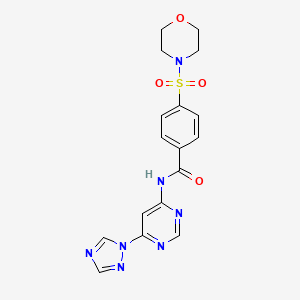

![molecular formula C20H21F3N4O B2866184 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1797183-37-9](/img/structure/B2866184.png)

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bicyclic pyrazolo[1,5-a]pyrimidine core and the various substituents. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions, while the trifluoromethyl group could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would influence properties like solubility, melting point, and stability .Scientific Research Applications

Phosphodiesterase Inhibition

Research has identified compounds structurally related to N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide as specific inhibitors of cyclic GMP specific (type V) phosphodiesterase. This inhibition has implications for therapeutic applications, including oral antihypertensive activity. Modifications at certain positions on the phenyl ring of these compounds have been shown to be necessary for activity, with amino derivatives demonstrating potent inhibitory effects but lacking metabolic stability. Cellular activity often correlated with in vivo activity, highlighting the potential of these compounds in therapeutic settings (Dumaitre & Dodic, 1996).

Cognitive Impairment Treatment

A series of 3-aminopyrazolo[3,4-d]pyrimidinones, including derivatives structurally related to the compound , has been explored for their role as phosphodiesterase 1 (PDE1) inhibitors. These compounds, through systematic optimization, have led to the identification of clinical candidates like ITI-214. This candidate exhibits picomolar inhibitory potency for PDE1, demonstrating excellent selectivity against all other PDE families. It has shown efficacy in vivo and is currently in Phase I clinical development for treating cognitive deficits associated with conditions such as schizophrenia and Alzheimer's disease (Li et al., 2016).

Anti-Inflammatory and Antimicrobial Agents

Compounds structurally related to N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. A series of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines has shown significant activity against various bacterial strains and pathogenic fungi, with certain derivatives exhibiting comparable anti-inflammatory activity to standard drugs like Indomethacin. These findings suggest the potential use of these compounds in treating infections and inflammation-related conditions (Aggarwal et al., 2014).

Antitumor and Antimicrobial Activities

Novel N-arylpyrazole-containing enaminones have been synthesized and evaluated for their antitumor and antimicrobial activities. These compounds, including derivatives of pyrazolo[1,5-a]pyrimidines, have demonstrated cytotoxic effects against human breast and liver carcinoma cell lines, showing inhibition effects comparable to those of standard treatments like 5-fluorouracil. Some of these compounds have also shown promising antimicrobial activity, further underlining the versatility and potential therapeutic applications of compounds related to N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide (Riyadh, 2011).

Future Directions

properties

IUPAC Name |

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-3-[4-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N4O/c1-14-11-18-25-12-16(13-27(18)26-14)3-2-10-24-19(28)9-6-15-4-7-17(8-5-15)20(21,22)23/h4-5,7-8,11-13H,2-3,6,9-10H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBYRHJYVIUGIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

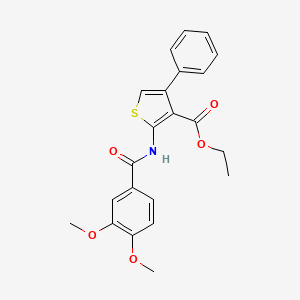

![2-[3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2866103.png)

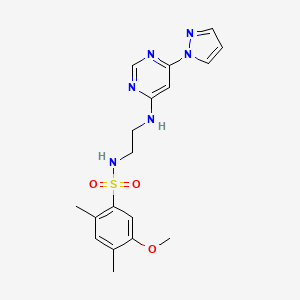

![N-methyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2866107.png)

![7-[[(5-Methyl-1,2-oxazol-3-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol](/img/structure/B2866108.png)

![2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2866111.png)

![4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide](/img/structure/B2866116.png)

![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2866121.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2866123.png)